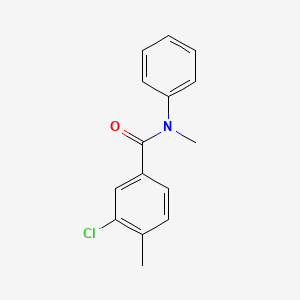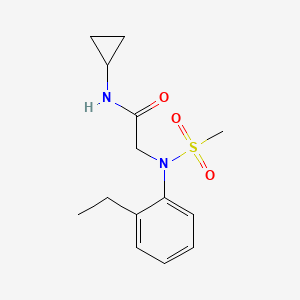
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP-7930, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CGP-7930 belongs to the class of glycine receptor antagonists, which are known to modulate the activity of the glycine receptor in the central nervous system.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The glycine receptor is involved in the regulation of inhibitory neurotransmission and plays a crucial role in the modulation of neuronal excitability. By blocking the glycine receptor, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide reduces the inhibitory tone in the central nervous system, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is thought to contribute to its anxiolytic and antipsychotic effects. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the amplitude and frequency of spontaneous inhibitory postsynaptic currents in the hippocampus, which is thought to contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for the glycine receptor, which makes it a useful tool for studying the role of the glycine receptor in various neurological disorders. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the development of more potent glycine receptor antagonists that can be used to study the role of the glycine receptor in various neurological disorders. Additionally, there is a need for further investigation into the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, particularly in the treatment of schizophrenia and neuropathic pain. Finally, there is a need for further studies to elucidate the mechanisms underlying the biochemical and physiological effects of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Synthesis Methods
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of cyclopropylamine with 2-ethylbenzoyl chloride to form N-cyclopropyl-2-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclopropyl-N-(2-ethylphenyl)-N-(methylsulfonyl)glycinamide. The final step involves the reaction of this intermediate with 1,3-dicyclohexylcarbodiimide to form N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential use in the treatment of schizophrenia and neuropathic pain.
properties
IUPAC Name |
N-cyclopropyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-11-6-4-5-7-13(11)16(20(2,18)19)10-14(17)15-12-8-9-12/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARVRCNAYKCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

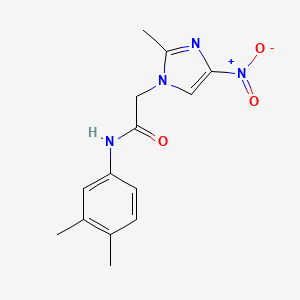
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
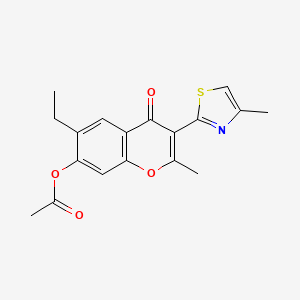
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
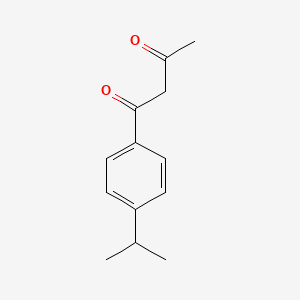
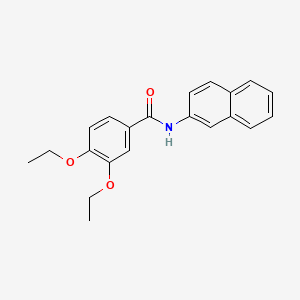
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
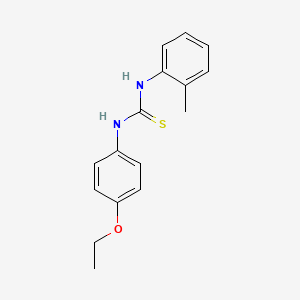
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
